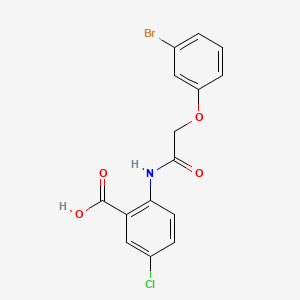
Dimethyl 2-(but-1-en-1-yl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(but-1-en-1-yl)butanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of butanedioic acid, where two of the hydrogen atoms are replaced by methyl groups, and one of the carboxyl groups is esterified with a but-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(but-1-en-1-yl)butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with but-1-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(but-1-en-1-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(but-1-en-1-yl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into potential pharmaceutical applications, such as prodrugs that release active compounds upon metabolic conversion.
Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mecanismo De Acción
The mechanism by which dimethyl 2-(but-1-en-1-yl)butanedioate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl butanedioate: A simpler ester of butanedioic acid without the but-1-en-1-yl group.
Dimethyl succinate: Another ester of butanedioic acid, commonly used in organic synthesis.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar ester structure but different functional groups and applications.
Uniqueness
Dimethyl 2-(but-1-en-1-yl)butanedioate is unique due to the presence of the but-1-en-1-yl group, which imparts distinct reactivity and potential applications compared to other esters of butanedioic acid. This structural feature allows for a broader range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
71195-19-2 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
dimethyl 2-but-1-enylbutanedioate |
InChI |
InChI=1S/C10H16O4/c1-4-5-6-8(10(12)14-3)7-9(11)13-2/h5-6,8H,4,7H2,1-3H3 |
Clave InChI |
RSESRCGMLBHVBY-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


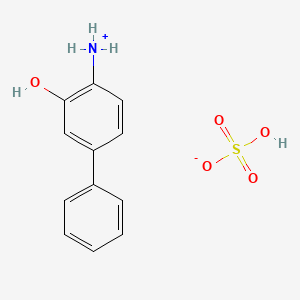
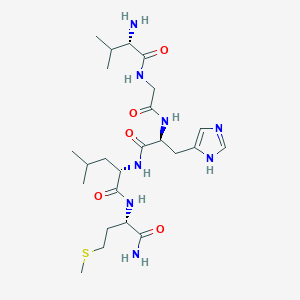

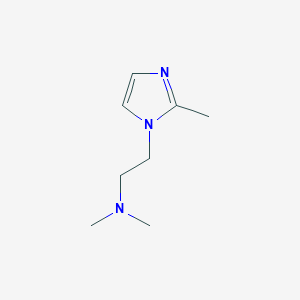
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
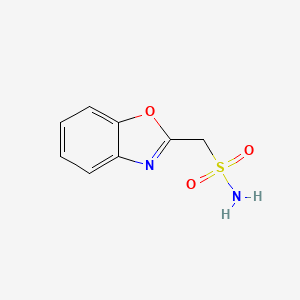
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
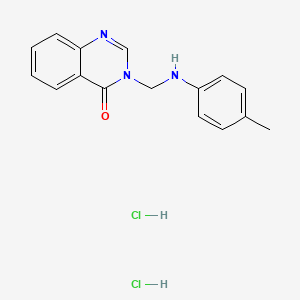
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
